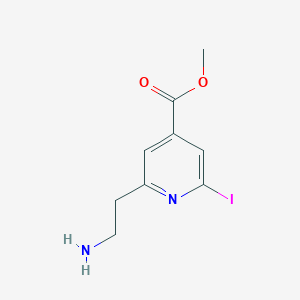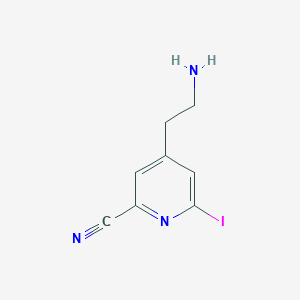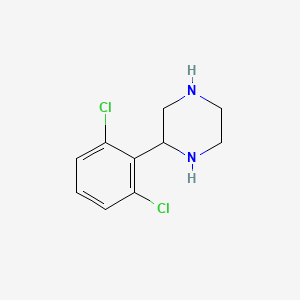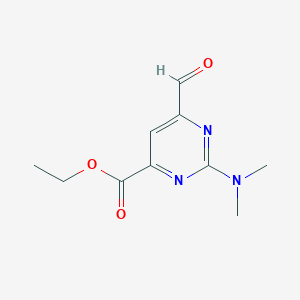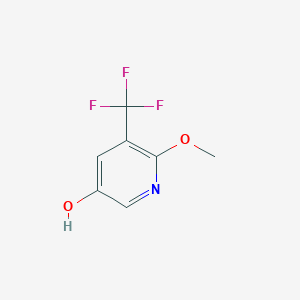
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of the thiophene ring. For example, the reaction of thiophene with chlorinating agents and trifluoromethylating agents under controlled conditions can yield the desired compound . Another approach involves the use of thiophene-2,5-dicarboxylic acid as a starting material, which is then subjected to chlorination and trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 2-Chloro-5-(trifluoromethyl)thiophene-3-carboxylic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups, such as the chloro and trifluoromethyl groups, enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-(Trifluoromethyl)thiophene-2-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications
Uniqueness
2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
1260667-21-7 |
|---|---|
Molecular Formula |
C6H2ClF3OS |
Molecular Weight |
214.59 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3OS/c7-5-3(2-11)1-4(12-5)6(8,9)10/h1-2H |
InChI Key |
FGXFAYVCDAFUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14860062.png)

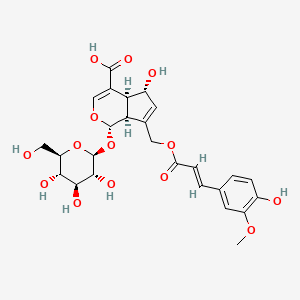

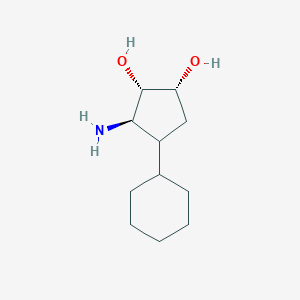
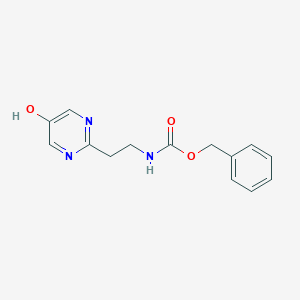
![N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14860095.png)
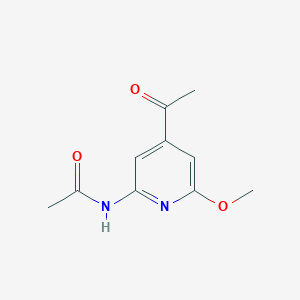
![[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860105.png)
